molecular formula C19H20N2O4S B2738373 1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878427-91-9

1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2738373
CAS RN: 878427-91-9
M. Wt: 372.44
InChI Key: DOVYSQAOXNGMEY-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Electrochemical and Surface Studies

The novel imidazole derivatives, including structures related to the specified chemical, have been investigated for their corrosion inhibition performance on steel in corrosive environments. These studies demonstrate the potential of such compounds in protecting metals from corrosion, highlighting their application in materials science and engineering. The research by Singh et al. (2017) showed that specific imidazole derivatives exhibit high inhibition efficiency, supported by electrochemical measurements, surface analysis, and quantum chemical calculations (Singh et al., 2017).

Synthesis and Molecular Structures

Research on the synthesis and structural analysis of related imidazole derivatives has contributed to the understanding of their chemical behavior and potential applications. Studies include the synthesis of multifunctional mononuclear complexes showing slow magnetic relaxation and photochromic behavior (Cao et al., 2015), and the synthesis and characterization of complexes with potential applications in material science and molecular electronics (López-Garzón et al., 1997).

Computational and Theoretical Studies

Computational and theoretical studies have played a significant role in understanding the properties and applications of imidazole derivatives. This includes density functional theory (DFT) calculations to explore the electronic and structural properties of novel tetra substituted imidazoles, providing insights into their potential use in OLED devices and non-linear optical (NLO) applications (Ahmad et al., 2018).

Pharmacological Applications

While the query specifically excluded drug use and dosage information, it's worth noting that related structures of imidazole derivatives have been explored for their pharmacological potential. This includes the study of their binding profile and central nervous system (CNS) penetrability, indicating the broad applicability of these compounds in medical research (Rosen et al., 1990).

Materials Science and Engineering

The synthesis and investigation of imidazole derivatives have also found relevance in materials science, particularly in the development of new materials with specific optical properties. Studies have shown the potential of these compounds in creating materials with large Stokes' shifts and high quantum yields, suitable for applications in light-emitting devices (Volpi et al., 2017).

properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-7-9-14(10-8-13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-5-3-4-6-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVYSQAOXNGMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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